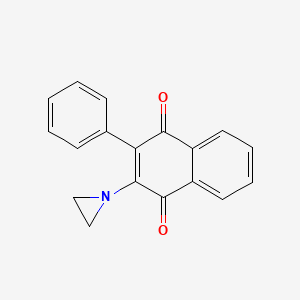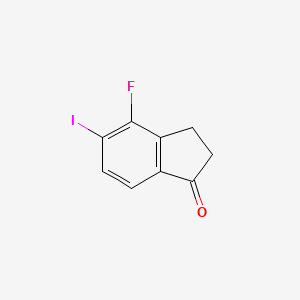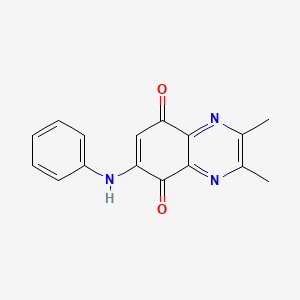
6-Anilino-2,3-dimethylquinoxaline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C₁₆H₁₃N₃O₂. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its quinoxaline core, substituted with dimethyl groups at positions 2 and 3, and a phenylamino group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione typically involves the condensation of appropriate aromatic amines with quinoxaline derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline-5,8-dione with aniline under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
科学的研究の応用
2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of d-amino acid oxidase (DAAO), an enzyme involved in the metabolism of amino acids . By binding to the active site of DAAO, the compound prevents the enzyme from catalyzing its substrate, leading to an accumulation of d-amino acids, which can have various biological effects.
類似化合物との比較
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar biological activities but different substitution patterns.
5,6-Dimethylquinoxaline-2,3-dione: Another derivative with dimethyl groups at positions 5 and 6, exhibiting different chemical reactivity and biological properties.
5-Fluoro-8-methylquinoxaline-2,3-dione: A fluorinated derivative with enhanced biological activity compared to non-fluorinated analogs.
Uniqueness
2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group at position 6 enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
7706-42-5 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
6-anilino-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C16H13N3O2/c1-9-10(2)18-15-14(17-9)13(20)8-12(16(15)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3 |
InChIキー |
PBYOWVPBMXXWMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


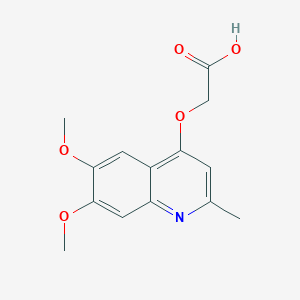


![2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11848407.png)
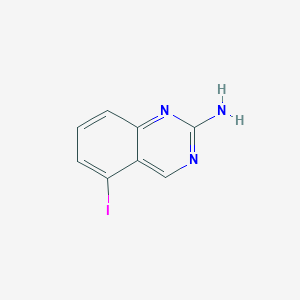

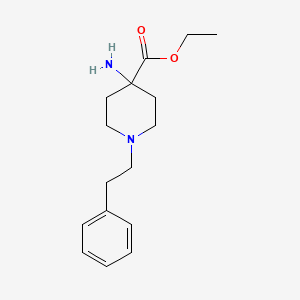
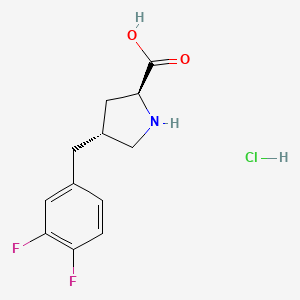
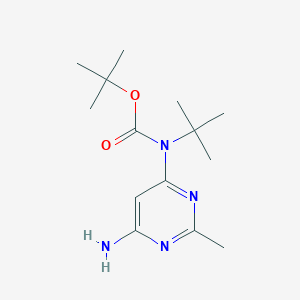
![3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848447.png)
![3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11848448.png)
